Cas no 5633-14-7 (Benzetimide hydrochloride)

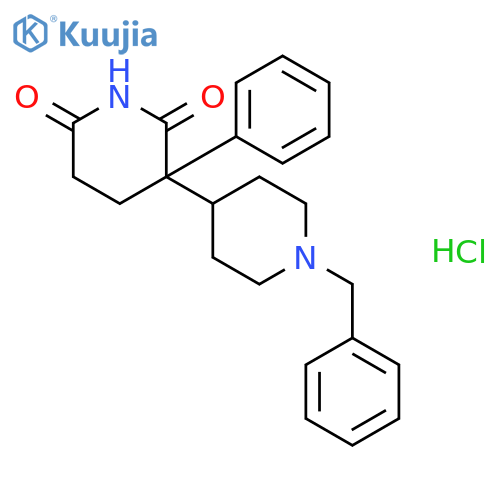

Benzetimide hydrochloride structure

商品名:Benzetimide hydrochloride

Benzetimide hydrochloride 化学的及び物理的性質

名前と識別子

-

- [3,4'-Bipiperidine]-2,6-dione,3-phenyl-1'-(phenylmethyl)-, hydrochloride (1:1)

- 2-[1-benzyl-4-piperidyl]-2-phenylglutarimide

- 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione,hydrochloride

- Benzetimide Hydrochloride

- Dexetimide·HCl (R 16470)

- R4929

- (3,4'-Bipiperidine)-2,6-dione, 3-phenyl-1'-(phenylmethyl)-, monohydrochloride

- 2-(1-Benzyl-4-piperidyl)-2-phenylglutarimide monohydrochloride

- 3-Phenyl-

- Benzetimide HCl

- Benzetimide hydrochloride [USAN]

- Dioxatrine

- dl-1-Benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)piperidine hydrochloride

- dl-2-(1-Benzyl-4-piperidyl)-2-phenylglutarimide hydrochloride

- McN-JR 4929

- Spasmentral

- UNII-V6ERX20PHB

- 3-Phenyl-1'-(phenylmethyl)-[3,4'-bipiperidine]-2,6-dione monohydrochloride

- DTXSID101036320

- MS-26755

- NS00080966

- JANSSEN R 4929

- Benzetimide hydrochloride (USAN)

- BCP28424

- 3-Phenyl-1'-(phenylmethyl)(3,4'-bipiperidine)-2,6-dione monohydrochloride

- V6ERX20PHB

- BCP11991

- D03087

- Glutarimide, 2-(1-benzyl-4-piperidyl)-2-phenyl-, hydrochloride

- CHEMBL545131

- CS-5308

- McN-JR4929

- Benzetimide (hydrochloride)

- EINECS 227-072-8

- SMR000718634

- SCHEMBL635393

- HY-B1547A

- JANSSEN R 492

- BENZETIMIDE HYDROCHLORIDE [MI]

- R 4929

- FT-0696859

- MCN-JR-4929-11

- Q27291593

- Benzetimide HCl; R4929 HCl; R 4929 HCl; R-4929 HCl

- MLS001201802

- JANSSEN-R-492

- 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride

- 1'-benzyl-3-phenyl-3,4'-bipiperidine-2,6-dione hydrochloride

- 5633-14-7

- Dioxatrine (TN)

- AC-28141

- 5633-14-7 (HCl)

- F85330

- AKOS025402010

- XSOOSXRNMDUWEM-UHFFFAOYSA-N

- 3-Phenyl-1'-(phenylmethyl)-[3,4'-bipiperidine]-2,6-dione Hydrochloride; 2-(1-Benzyl-4-piperidyl)-2-phenyl-glutarimide Monohydrochloride; 3-Phenyl-1'-(phenylmethyl)-[3,4'-bipiperidine]-2,6-dione Monohydrochloride; R 4929; Spasmentral

- DA-71381

- Benzetimide hydrochloride

-

- MDL: MFCD00210783

- インチ: InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H

- InChIKey: XSOOSXRNMDUWEM-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C1CCN(CC2=CC=CC=C2)CC1)(C3=CC=CC=C3)CC4)NC4=O.[H]Cl

計算された属性

- せいみつぶんしりょう: 398.1761058g/mol

- どういたいしつりょう: 398.1761058g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 529

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

じっけんとくせい

- ゆうかいてん: 299-301.5 ºC

- ようかいど: H2O: 6.25 mg/mL

Benzetimide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D107081-200g |

2-[1-BENZYL-4-PIPERIDYL]-2-PHENYLGLUTARIMIDE HCl |

5633-14-7 | 95% | 200g |

$4680 | 2024-08-03 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46092-50mg |

Benzetimide hydrochloride (R4929) |

5633-14-7 | 98% | 50mg |

¥1693.00 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-503338-100mg |

Benzetimide Hydrochloride, |

5633-14-7 | 100mg |

¥2858.00 | 2023-09-05 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7561-5 mg |

Benzetimide hydrochloride |

5633-14-7 | 98.00% | 5mg |

¥453.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7561-10 mg |

Benzetimide hydrochloride |

5633-14-7 | 98.00% | 10mg |

¥647.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-503338-100 mg |

Benzetimide Hydrochloride, |

5633-14-7 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| MedChemExpress | HY-B1547A-10mM*1mLinDMSO |

Benzetimide hydrochloride |

5633-14-7 | 99.04% | 10mM*1mLinDMSO |

¥825 | 2022-05-18 | |

| MedChemExpress | HY-B1547A-10mg |

Benzetimide hydrochloride |

5633-14-7 | 99.44% | 10mg |

¥750 | 2024-04-18 | |

| MedChemExpress | HY-B1547A-10mM*1 mL in DMSO |

Benzetimide hydrochloride |

5633-14-7 | 99.44% | 10mM*1 mL in DMSO |

¥825 | 2024-04-18 | |

| eNovation Chemicals LLC | D107081-100g |

2-[1-BENZYL-4-PIPERIDYL]-2-PHENYLGLUTARIMIDE HCl |

5633-14-7 | 95% | 100g |

$2850 | 2025-02-20 |

Benzetimide hydrochloride 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

5633-14-7 (Benzetimide hydrochloride) 関連製品

- 143257-97-0(4-Piperidinecarboxamide,N-ethyl-1-hexyl-N-methyl-4-phenyl-)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

推奨される供給者

atkchemica

(CAS:5633-14-7)Benzetimide hydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:5633-14-7)Benzetimide hydrochloride

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):154.0/232.0